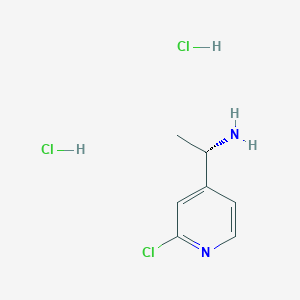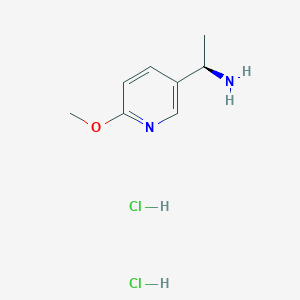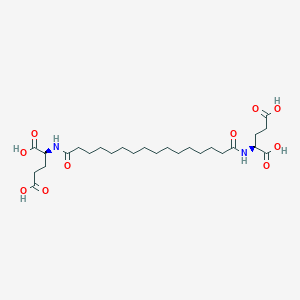
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanamine group, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which undergoes a series of reactions to introduce the ethanamine group.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Crystallization: To purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, which are valuable in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme interactions and receptor binding.
Industrial Applications: Employed in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride: The enantiomer of the compound with different biological activity.
2-Chloropyridine-4-methanol: A related compound with a hydroxyl group instead of an ethanamine group.
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride: A derivative with a cyclopropyl group.
Uniqueness
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Propiedades
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKMOWJDHHCOW-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8145294.png)
